molecular formula C16H12N4O3 B3831856 N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide

Cat. No.: B3831856
M. Wt: 308.29 g/mol
InChI Key: HOCVLMLSRSMKIY-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a nitrophenyl group and an indole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide typically involves the condensation of 4-nitrobenzaldehyde with 1H-indole-7-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the Schiff base .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can significantly improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and dyes

Mechanism of Action

The mechanism of action of N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide is unique due to its specific structural features, such as the presence of both a nitrophenyl group and an indole moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-16(14-3-1-2-12-8-9-17-15(12)14)19-18-10-11-4-6-13(7-5-11)20(22)23/h1-10,17H,(H,19,21)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCVLMLSRSMKIY-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)C(=O)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-])NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide
Reactant of Route 4
N-[(Z)-(4-nitrophenyl)methylideneamino]-1H-indole-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.